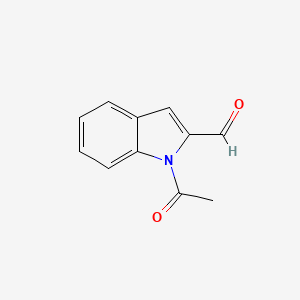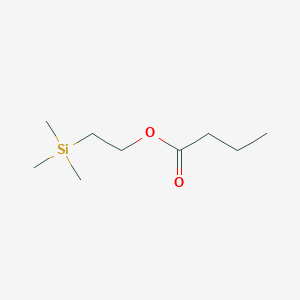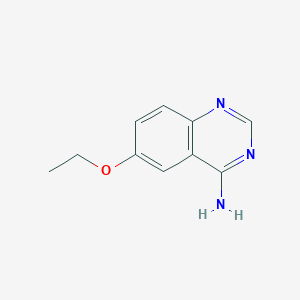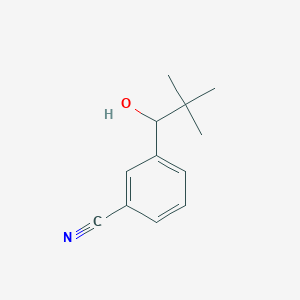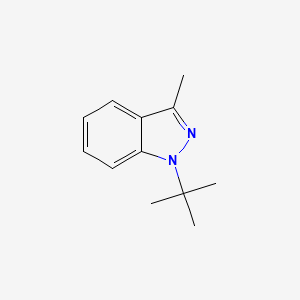
1-(tert-butyl)-3-methyl-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-butyl)-3-methyl-1H-indazole is a heterocyclic compound featuring an indazole core substituted with a tert-butyl group at the first position and a methyl group at the third position. Indazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-3-methyl-1H-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-nitrobenzylamine with tert-butyl isocyanide, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(tert-butyl)-3-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce nitro or carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the indazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens or nitro groups.
科学的研究の応用
1-(tert-butyl)-3-methyl-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(tert-butyl)-3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
1-(tert-butyl)-3-methylbenzene: Similar in structure but lacks the indazole core.
1-(tert-butyl)-3-methyl-1H-pyrazole: Contains a pyrazole ring instead of an indazole ring.
1-(tert-butyl)-3-methyl-1H-benzimidazole: Features a benzimidazole ring, differing in the nitrogen placement within the ring.
Uniqueness: 1-(tert-butyl)-3-methyl-1H-indazole is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. The presence of both tert-butyl and methyl groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
128364-66-9 |
|---|---|
分子式 |
C12H16N2 |
分子量 |
188.27 g/mol |
IUPAC名 |
1-tert-butyl-3-methylindazole |
InChI |
InChI=1S/C12H16N2/c1-9-10-7-5-6-8-11(10)14(13-9)12(2,3)4/h5-8H,1-4H3 |
InChIキー |
OAPQJZOIHVWPQG-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=CC=CC=C12)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)



